(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol
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Overview
Description
(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the reaction of β-enaminone derivatives with 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C for 2 minutes . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
the use of microwave-assisted synthesis and other green chemistry approaches are likely to be employed due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazine: Known for its enzyme inhibitory activity.
Uniqueness
(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1159983-06-8 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-6-7(5-12)8-9-3-2-4-11(8)10-6/h2-4,12H,5H2,1H3 |
InChI Key |
JCDNKVGYCKIKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1CO |
Origin of Product |
United States |
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